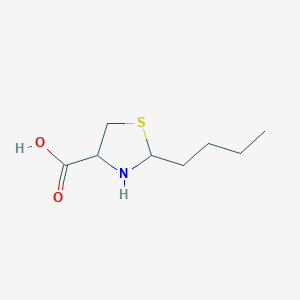

2-Butyl-1,3-thiazolidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Butyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. The presence of the thiazolidine ring imparts unique chemical properties that make it a valuable building block for the synthesis of bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with carbonyl compounds. This reaction proceeds through the formation of a thiazolidine intermediate, which can be further converted into the desired product under specific conditions. For instance, the reaction of L-cysteine with aldehydes followed by Boc protection yields enantiopure thiazolidine-4-carboxylic acids .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance selectivity and efficiency . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 2-Butyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidine derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research has shown that 2-butyl-1,3-thiazolidine-4-carboxylic acid exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies indicated that this compound can enhance cell growth and reduce intracellular reactive oxygen species (ROS) levels when added to certain cell cultures, suggesting its potential role in protecting cells from oxidative damage .

The compound is a metabolite derived from L-cysteine and has been shown to facilitate the storage of L-cysteine in biological systems. This metabolic pathway indicates its importance in sulfur amino acid metabolism, which is crucial for various physiological functions . The liberation of L-cysteine from this compound under enzymatic conditions further underscores its relevance in biochemical processes.

Catalytic Applications

In organic synthesis, thiazolidine derivatives, including this compound, have been explored as catalysts for various chemical reactions. For example, thiazolidine-based catalysts have demonstrated effectiveness in asymmetric synthesis reactions, where they enhance enantioselectivity in the formation of chiral compounds . The ability to modify the thiazolidine structure allows for the development of new catalytic systems that can facilitate complex organic transformations.

Proteomics Research

This compound is utilized as a biochemical tool in proteomics research. Its unique structure allows it to interact with proteins and enzymes, providing insights into protein function and interactions within cellular environments . The ability to study these interactions is critical for understanding disease mechanisms and developing therapeutic strategies.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Butyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

Thiazolidine-4-carboxylic acid: A closely related compound with similar structural features but lacking the butyl group.

2-Ethylthiazolidine-4-carboxylic acid: Another analog with an ethyl group instead of a butyl group.

Thiazolidin-4-one derivatives: Compounds with a similar core structure but different functional groups.

Uniqueness: 2-Butyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct entity in the family of thiazolidine derivatives .

Actividad Biológica

2-Butyl-1,3-thiazolidine-4-carboxylic acid (BTC) is a heterocyclic compound that belongs to the thiazolidine family, known for its diverse biological activities. This article delves into the biological activities of BTC, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

BTC is characterized by a thiazolidine ring containing a carboxylic acid functional group and a butyl substituent at the second position. This unique structure contributes to its reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₃NO₂S |

| Molecular Weight | 159.25 g/mol |

| Solubility | Soluble in polar solvents; limited solubility in non-polar solvents |

BTC interacts with various biological targets, influencing multiple biochemical pathways. The compound is known to react with 1,2-aminothiols, which are naturally present in proteins as N-terminal cysteine. This reaction leads to the formation of thiazolidine products that can couple biomolecules efficiently and biocompatibly.

Key Mechanisms

- Antioxidant Activity : BTC exhibits significant antioxidant properties, helping to mitigate oxidative stress by scavenging free radicals.

- Enzyme Interaction : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions, highlighting its role in biochemical research.

- Cellular Effects : BTC has been shown to enhance cellular growth and reduce reactive oxygen species (ROS) levels in certain cell cultures, indicating its potential in cellular defense mechanisms .

Biological Activities

Research indicates that BTC possesses a broad spectrum of biological activities:

- Antioxidant Properties : BTC has demonstrated the ability to reduce oxidative stress markers in vitro.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, although further investigation is required to establish efficacy and safety profiles .

- Anti-inflammatory Effects : Some studies have indicated that thiazolidine derivatives can modulate inflammatory responses, although specific data on BTC remains limited .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various thiazolidine derivatives, including BTC. Results indicated that BTC effectively reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes in cultured cells.

Case Study 2: Cytotoxicity Assessment

In a comparative analysis against established anticancer agents, BTC demonstrated moderate cytotoxicity against human cancer cell lines with an IC50 value indicative of potential therapeutic applications. Further structure-activity relationship (SAR) studies are necessary to optimize its efficacy .

Propiedades

IUPAC Name |

2-butyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-2-3-4-7-9-6(5-12-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPKWDIJKMEYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1NC(CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.